DCPD Metathesis Cure Time: EPAC/TBTH Activator vs. Trioctylaluminum/Iodide Standard
In dicyclopentadiene (DCPD) ring-opening metathesis polymerization, ethylpropoxyaluminum chloride (EPAC) combined with tributyltin hydride (TBTH) produces a cure time (t₁₀₀) of 42 seconds at Al/W = 2.0, with residual DCPD of 0.74% and polymer swell of 56.5%. The standard activator system of trioctylaluminum plus dioctylaluminum iodide at the same Sn/W = 3/1 ratio yields a t₁₀₀ of 36 seconds but with significantly higher swell (109.8%) and slightly higher residual monomer (0.78%) [1]. Critically, EPAC used alone or TBTH used alone produces no activation, demonstrating the synergistic requirement for the mixed alkoxyalkylaluminum halide/tin hydride system [1]. The patent further reports that the EPAC/TBTH activator system exhibits tolerance to air (0.25 mol O₂ per mol Sn) that is not achievable with conventional trialkylaluminum activators [1].
| Evidence Dimension | DCPD metathesis polymerization cure time and polymer quality |
|---|---|
| Target Compound Data | EPAC (Al/W=2.0, Sn/W=3/1): t₁₀₀ = 42 s; residual DCPD = 0.74%; swell = 56.5% |
| Comparator Or Baseline | Trioctylaluminum/dioctylaluminum iodide standard: t₁₀₀ = 36 s; residual DCPD = 0.78%; swell = 109.8% |
| Quantified Difference | Cure time 6 s longer but swell reduced by 53.3 percentage points (48.6% relative reduction); residual DCPD comparable |
| Conditions | WCl₆-based metathesis catalyst (0.0074 M W in DCPD); TBTH concentration 0.22 M; Al/W ratio 0.5–3.5; polymerization exotherm measured at 25–30 °C initial temperature |
Why This Matters
For reaction injection molding (RIM) of poly-DCPD parts, lower swell directly correlates with better dimensional stability of the molded article, making EPAC/TBTH the preferred activator when part precision outweighs marginally faster cure.
- [1] Martin, A. E. Mixed activators for stabilized metathesis catalysts. U.S. Patent US5120806A, June 9, 1992. Examples 1–3, Tables 1–2. View Source
